![molecular formula C9H22BrNO2S2 B13711776 [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)
[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide: is a chemical compound commonly used in biochemical research. It is known for its ability to modify cysteine residues in proteins, making it a valuable tool in the study of protein structure and function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide typically involves the reaction of 5-bromopentyltrimethylammonium bromide with methanethiosulfonate. The reaction is carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions:
Substitution Reactions: [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide undergoes nucleophilic substitution reactions, particularly with thiol groups in proteins.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the methanethiosulfonate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Thiol-containing compounds such as cysteine residues in proteins.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing Agents: Dithiothreitol or other thiol-based reducing agents.
Major Products Formed:
Protein-Thiosulfonate Conjugates: When reacting with thiol groups in proteins, the major product is a protein-thiosulfonate conjugate.
Oxidized or Reduced Forms: Depending on the reaction conditions, the compound can form oxidized or reduced derivatives.
科学研究应用
Chemistry:
Protein Modification: Used to modify cysteine residues in proteins, aiding in the study of protein structure and function.
Cross-Linking Reagent: Acts as a cross-linking reagent in the formation of protein complexes.
Biology:
Enzyme Inhibition Studies: Utilized in studies to inhibit enzymes by modifying active site cysteine residues.
Protein-Protein Interaction Studies: Helps in the investigation of protein-protein interactions by cross-linking interacting proteins.
Medicine:
Drug Development: Explored as a potential tool in drug development for targeting cysteine residues in disease-related proteins.
Industry:
Biotechnology: Used in the production of modified proteins for various biotechnological applications.
作用机制
The primary mechanism of action of [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide involves the modification of cysteine residues in proteins. The methanethiosulfonate group reacts with the thiol group of cysteine, forming a covalent bond. This modification can alter the protein’s structure and function, making it a valuable tool for studying protein dynamics.
Molecular Targets and Pathways:
Cysteine Residues: The primary molecular targets are cysteine residues in proteins.
Protein Pathways: The modification of cysteine residues can affect various protein pathways, including enzyme activity and protein-protein interactions.
相似化合物的比较
- [2-(Aminocarbonyl)ethyl] Methanethiosulfonate
- [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid
- 1,10-Decadiyl Bismethanethiosulfonate
Uniqueness:
- Specificity: [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide is unique in its specificity for cysteine residues, making it highly effective for targeted protein modification.
- Versatility: Its ability to participate in various chemical reactions, including substitution and redox reactions, adds to its versatility in research applications.
属性
分子式 |
C9H22BrNO2S2 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
trimethyl(5-methylsulfonylsulfanylpentyl)azanium;bromide |
InChI |
InChI=1S/C9H22NO2S2.BrH/c1-10(2,3)8-6-5-7-9-13-14(4,11)12;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
KHFDWZAOXUBKJF-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCCCCSS(=O)(=O)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


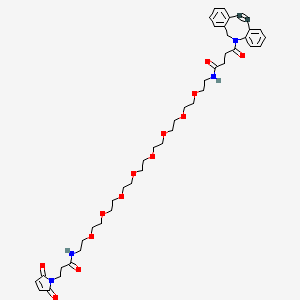
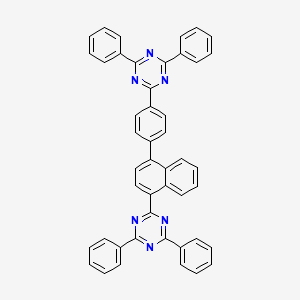
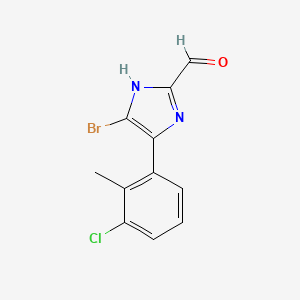
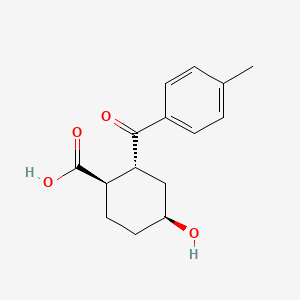
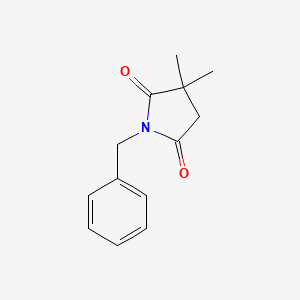
![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
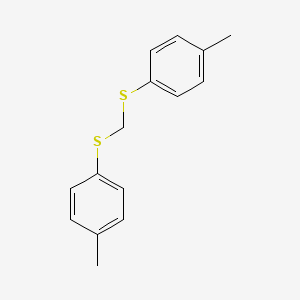
![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)
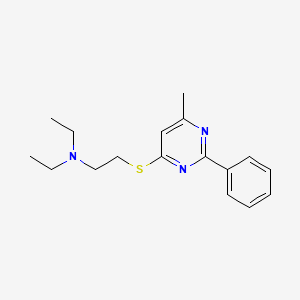

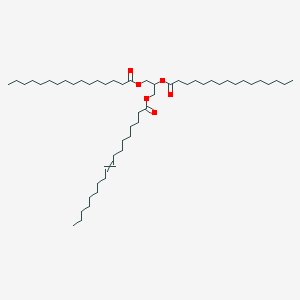
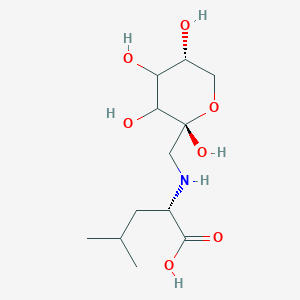

![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
